Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate is a chemical compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess a wide range of biological activities . This compound is of interest in various fields of scientific research due to its unique molecular structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl difluoroacetate with 4-hydrazinopyrazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.
Substitution: The difluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through mechanisms such as hydrogen bonding or cation-π interactions, which influence the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: A similar compound with a methyl group instead of an ethyl group.
1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones: Another pyrazole derivative with different substituents.
Uniqueness
Ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate is unique due to its specific ethyl and difluoroacetate groups, which confer distinct chemical and biological properties compared to other similar compounds. Its unique structure makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8F2N2O2 |
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Molecular Weight |
190.15 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C7H8F2N2O2/c1-2-13-6(12)7(8,9)5-3-10-11-4-5/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
UMTZGJQRUAZVKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CNN=C1)(F)F |
Origin of Product |
United States |
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